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Compound of Interest

Compound Name: 3,5-Dimethoxybenzyl bromide

Cat. No.: B132307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-
Dimethoxybenzyl bromide, a key intermediate in organic synthesis. The following sections

detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering

a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data
The structural elucidation of 3,5-Dimethoxybenzyl bromide is critically supported by ¹H NMR,

¹³C NMR, and IR spectroscopy. The quantitative data derived from these analytical techniques

are summarized below.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethoxybenzyl Bromide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.54 d, J = 2.3 Hz 2H H-2, H-6

6.39 t, J = 2.3 Hz 1H H-4

4.39 s 2H -CH₂Br

3.79 s 6H -OCH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethoxybenzyl Bromide

Chemical Shift (δ) ppm Assignment

160.9 C-3, C-5

140.7 C-1

106.8 C-2, C-6

100.2 C-4

55.4 -OCH₃

33.8 -CH₂Br

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data
Table 3: ATR-IR Absorption Peaks for 3,5-Dimethoxybenzyl Bromide
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Wavenumber (cm⁻¹) Intensity Assignment

2998, 2965, 2838 Medium
C-H stretch (aromatic and

aliphatic)

1595 Strong C=C stretch (aromatic)

1462 Medium CH₂ bend

1426 Medium C-H in-plane bend (aromatic)

1300 Strong C-O stretch (aryl ether)

1154 Strong C-O stretch (aryl ether)

1066 Strong C-O stretch (symmetric)

832 Strong C-H out-of-plane bend

685 Medium C-Br stretch

Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra of solid

organic compounds like 3,5-Dimethoxybenzyl bromide. Instrument-specific parameters may

require optimization.

¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of 3,5-Dimethoxybenzyl bromide in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR:

Acquire the spectrum at room temperature.

Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform to obtain the spectrum.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans is typically required due to the low natural abundance of ¹³C.

Typical parameters include a 45-degree pulse width, an acquisition time of 1-2 seconds,

and a relaxation delay of 2 seconds.

Attenuated Total Reflectance (ATR) - IR Spectroscopy
1. Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Place a small amount of solid 3,5-Dimethoxybenzyl bromide onto the center of the ATR

crystal.

2. Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Record a background spectrum of the clean, empty ATR crystal.

Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact

with the crystal.
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Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

Data Analysis Workflow
The process of acquiring and interpreting spectroscopic data is a systematic workflow. The

following diagram illustrates the key stages involved in the analysis of 3,5-Dimethoxybenzyl
bromide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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